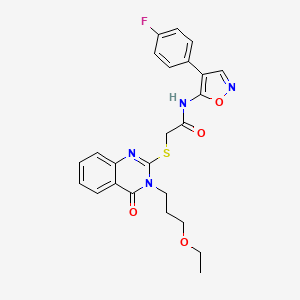
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is a complex organic compound that features a quinazolinone core, an isoxazole ring, and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with an amine to form the quinazolinone structure.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via alkylation reactions using ethoxypropyl halides.
Thioether Formation: The thiol group is introduced through nucleophilic substitution reactions.
Isoxazole Ring Formation: The isoxazole ring is synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated carbonyl compounds.
Final Coupling: The final step involves coupling the quinazolinone-thioether intermediate with the isoxazole derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone and isoxazole rings.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving quinazolinone and isoxazole moieties.
Medicine
The compound holds potential in medicinal chemistry for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals, including advanced materials and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit certain enzymes, while the isoxazole ring may interact with receptor sites, modulating biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-chlorophenyl)isoxazol-5-yl)acetamide
- 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-bromophenyl)isoxazol-5-yl)acetamide
Uniqueness
Compared to similar compounds, 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(4-(4-fluorophenyl)isoxazol-5-yl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets.
Propiedades
IUPAC Name |
2-[3-(3-ethoxypropyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN4O4S/c1-2-32-13-5-12-29-23(31)18-6-3-4-7-20(18)27-24(29)34-15-21(30)28-22-19(14-26-33-22)16-8-10-17(25)11-9-16/h3-4,6-11,14H,2,5,12-13,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSQLWOGYPGOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=C(C=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














